molecular formula C10H14N2OS B1529278 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde CAS No. 1341653-34-6

5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde

Cat. No. B1529278
CAS RN: 1341653-34-6
M. Wt: 210.3 g/mol
InChI Key: PEVVRSVRQPOUOC-UHFFFAOYSA-N
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Description

“5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde” is a chemical compound with the CAS Number: 1341653-34-6 . It has a molecular weight of 210.3 .


Molecular Structure Analysis

The IUPAC name of the compound is 5-isopropyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde . The InChI code is 1S/C10H14N2OS/c1-7(2)12-4-3-8-9(5-12)14-10(6-13)11-8/h6-7H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is in the form of an oil . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antimicrobial Activity

5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde has been explored for its potential in antimicrobial activities. Bayrak et al. (2009) synthesized a series of 1,2,4-triazoles starting from isonicotinic acid hydrazide, exhibiting antimicrobial activity, showcasing the compound's utility in this domain (Bayrak et al., 2009).

Catalysis and Molecular Modeling

Prabakaran et al. (2021) highlighted the use of the compound in the catalytic synthesis of novel chalcone derivatives, emphasizing its role in antioxidant activities. This research also included ADMET, QSAR, and molecular modeling studies, indicating the compound's versatility in various scientific applications (Prabakaran et al., 2021).

Schiff Base Formation and Biological Activity

Hamed et al. (2020) explored the formation of Schiff bases of chitosan with this compound, leading to the development of novel chitosan Schiff bases with specific biological activities (Hamed et al., 2020).

Synthesis of Heterocyclic Chalcones

Quiroga et al. (2010) reported the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes using Vilsmeier–Haack reaction, employing it in the synthesis of heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010).

Fluorescence Studies

Patil et al. (2010) utilized the compound in the study of photophysical properties, particularly focusing on the effects of specific solute-solvent interaction and electron donor-acceptor substituents on fluorescence (Patil et al., 2010).

Biochemical Analysis

Biochemical Properties

5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including phosphoinositide 3-kinase (PI3K), which is crucial for cell growth and survival . The compound acts as an inhibitor of PI3K, thereby affecting the downstream signaling pathways. Additionally, it has been observed to interact with other biomolecules, potentially influencing various metabolic processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, particularly the PI3K/Akt pathway . This modulation can lead to changes in gene expression and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of PI3K by binding to its active site, preventing the phosphorylation of downstream targets . This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of cell proliferation and induction of apoptosis in vitro . In vivo studies have also demonstrated its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, potentially influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its functional specificity and efficacy.

properties

IUPAC Name

5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-7(2)12-4-3-8-9(5-12)14-10(6-13)11-8/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVVRSVRQPOUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde
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5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde

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